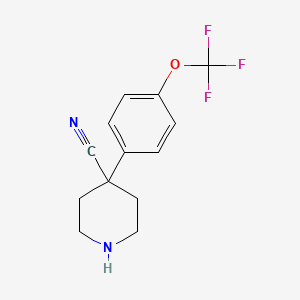
Anticancer agent 100
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 100 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its unique chemical structure and its ability to target cancer cells selectively, minimizing damage to normal cells. The development of this compound represents a significant advancement in cancer therapy, offering hope for more effective and less toxic treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 100 involves a multi-step process that includes the formation of key intermediates and their subsequent transformation into the final product. The synthetic route typically begins with the preparation of a core scaffold, followed by the introduction of various functional groups that enhance the compound’s anticancer activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is then purified using techniques such as crystallization, chromatography, and recrystallization to obtain a compound that meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 100 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its anticancer properties and improve its pharmacokinetic profile.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired transformations occur without compromising the compound’s stability.
Major Products Formed
The major products formed from these reactions are derivatives of this compound with enhanced anticancer activity. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies.
Scientific Research Applications
Anticancer agent 100 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of anticancer agents.
Biology: Researchers use it to investigate the molecular mechanisms of cancer cell growth and proliferation.
Medicine: It is being explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: The compound’s unique properties make it a candidate for the development of new anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of Anticancer agent 100 involves its ability to interfere with the DNA replication process in cancer cells. It targets specific enzymes and proteins involved in cell division, leading to the inhibition of cancer cell growth and induction of apoptosis (programmed cell death). The compound’s molecular targets include topoisomerase II, a key enzyme in DNA replication, and various signaling pathways that regulate cell cycle progression and survival.
Comparison with Similar Compounds
Anticancer agent 100 stands out among similar compounds due to its unique chemical structure and potent anticancer activity. Similar compounds include:
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Methotrexate: An antimetabolite that inhibits dihydrofolate reductase, used in the treatment of various cancers.
Doxorubicin: An anthracycline antibiotic that intercalates DNA, used in the treatment of breast cancer and other malignancies.
Compared to these compounds, this compound offers a more targeted approach, reducing the risk of side effects and improving patient outcomes.
Properties
Molecular Formula |
C18H20ClN3O |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
4-(butylamino)-N-[(E)-(4-chlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H20ClN3O/c1-2-3-12-20-17-10-6-15(7-11-17)18(23)22-21-13-14-4-8-16(19)9-5-14/h4-11,13,20H,2-3,12H2,1H3,(H,22,23)/b21-13+ |
InChI Key |
KIGDWQNJEMJJCK-FYJGNVAPSA-N |
Isomeric SMILES |
CCCCNC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


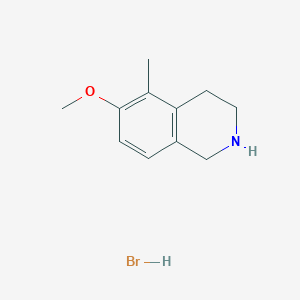
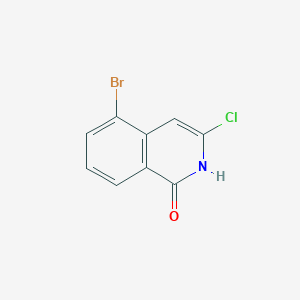
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13918856.png)

![7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine](/img/structure/B13918870.png)
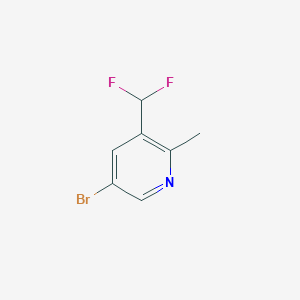
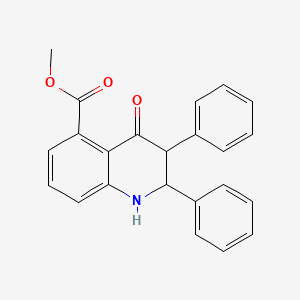
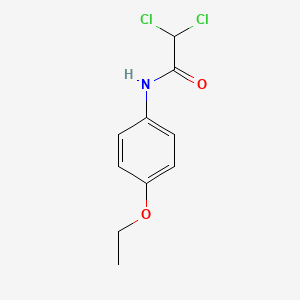
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13918882.png)

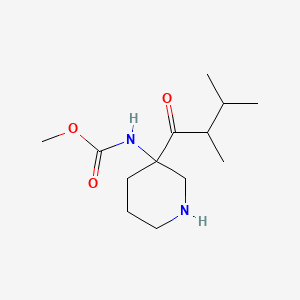
![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)
![3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B13918905.png)
